1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1006473-16-0) is a pyrazole-based carboxylic acid derivative with the molecular formula C₈H₇ClN₄O₂ and a molecular weight of 226.62 g/mol. Its structure features a pyrazole ring substituted at the 1-position with a chloropyrazole-methyl group and a carboxylic acid moiety at the 3-position. The compound is commercially available as a powder (stored at room temperature) and is classified under carboxylic acids and pyrazole derivatives . Its IUPAC name, SMILES notation (C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Cl), and InChIKey (PWTVLIDGBCEKON-UHFFFAOYSA-N) confirm its bifunctional pyrazole architecture .
Its synthesis typically involves functionalization of pyrazole precursors, as seen in analogous compounds (e.g., hydrolysis of esters or coupling reactions) .
Properties
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTVLIDGBCEKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with various biological targets.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound potentially useful in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves the inhibition or activation of these targets, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Key Observations:
- Chloro vs. Fluoro Substitution : Chloro groups (as in the target compound) are often associated with enhanced electrophilicity and antimicrobial activity, while fluoro substituents (e.g., in ) improve metabolic stability and bioavailability .
- Carboxylic Acid Position : The 3-carboxylic acid group in the target compound contrasts with 4- or 5-positioned acids in analogs (e.g., ), which may alter hydrogen-bonding interactions and solubility.
- Bifunctional Linkers : The chloropyrazole-methyl linker in the target compound differs from sulfamoylphenyl () or thiazole-methyl () groups, impacting target selectivity.
Biological Activity
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment and other diseases.
The compound has the following chemical characteristics:
- Chemical Formula : C₈H₇ClN₄O₂
- Molecular Weight : 226.62 g/mol
- CAS Number : 1006473-16-0
- IUPAC Name : 1-[(4-chloropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities, particularly in anticancer and anti-inflammatory contexts. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. In particular, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines:
Case Study: MDA-MB-231 Cells
In a study focusing on MDA-MB-231 breast cancer cells, the compound demonstrated significant apoptosis-inducing activity at concentrations as low as 1.0 μM. This was evidenced by increased caspase-3 activity, indicating a mechanism of programmed cell death .
The biological activity of this compound is attributed to its ability to interact with microtubules, leading to destabilization and subsequent inhibition of cancer cell proliferation. The compound's structure allows it to bind effectively to cellular targets involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazole derivative has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which plays a critical role in inflammatory responses .
In Vivo Studies
Animal models have demonstrated that the compound can reduce inflammation markers significantly when administered at therapeutic doses. This suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions .
Safety and Toxicity
While promising, the safety profile of this compound needs careful consideration. Preliminary toxicity studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells, highlighting the need for further research to optimize dosing regimens for therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Stepwise Synthesis via Pyrazole Functionalization
The most widely reported method involves sequential functionalization of pyrazole rings, as outlined below:
Step 1: Synthesis of 4-Chloro-1H-pyrazole
4-Chloropyrazole is prepared via chlorination of pyrazole using phosphorus oxychloride (POCl₃) under reflux. Key conditions:
- Molar ratio : Pyrazole:POCl₃ = 1:1.2
- Temperature : 110–120°C
- Reaction time : 6–8 hours
- Yield : 78–82%
Step 2: Alkylation with Methylpyrazole Carboxylate
The 4-chloropyrazole undergoes N-alkylation with methyl 1H-pyrazole-3-carboxylate:
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 12 hours
- Yield : 65–70%
Step 3: Hydrolysis to Carboxylic Acid
Ester hydrolysis is performed under basic conditions:
Table 1: Comparative Analysis of Stepwise Synthesis
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Key Reagent | POCl₃ | K₂CO₃ | NaOH |
| Temperature Range (°C) | 110–120 | 80 | 78–80 |
| Yield (%) | 78–82 | 65–70 | >90 |
| Purity (HPLC) | >98% | >95% | >99% |
One-Pot Tandem Reactions
A patent-developed method (WO2016113741A1) enables a streamlined synthesis without intermediate isolation:
Procedure :
- Dehydrogenation : 1-(4-Chlorophenyl)-pyrazolidin-3-one is dehydrogenated in acetone at 50°C for 3 hours.
- In Situ Alkylation : The resultant 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole reacts directly with 2-nitrobenzyl bromide in the same solvent.
- Carboxylation : Introduction of the carboxylic acid group via CO₂ insertion under Pd catalysis.
Advantages :
Optimization Strategies
Solvent and Catalytic Systems
Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing transition states. Catalytic additives further improve efficiency:
Table 2: Solvent-Catalyst Combinations
| Solvent | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | None | 12 | 65 |
| Acetone | Tetrabutylammonium iodide | 8 | 78 |
| DMSO | CuI | 6 | 82 |
Data from indicate DMSO-CuI systems achieve optimal atom economy (AE = 89%).
Analytical Characterization
Spectroscopic Confirmation
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H)
- δ 5.42 (s, 2H, -CH₂-)
- 1695 (C=O stretch)
- 1540 (C=N ring vibration)
- 745 (C-Cl stretch)
Table 3: Purity Assessment by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 | Acetonitrile:H₂O (70:30) | 4.2 | 99.1 |
| HILIC | MeOH:NH₄OAc (50:50) | 5.8 | 98.7 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ microreactors for enhanced mixing and heat transfer:
Applications and Derivative Synthesis
The carboxylic acid moiety enables diverse derivatizations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
